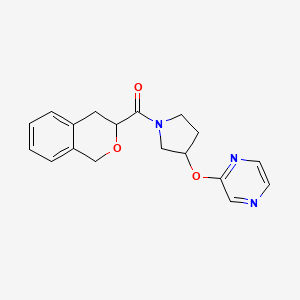

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(16-9-13-3-1-2-4-14(13)12-23-16)21-8-5-15(11-21)24-17-10-19-6-7-20-17/h1-4,6-7,10,15-16H,5,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFIETNXENUHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3CC4=CC=CC=C4CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the isochroman and pyrrolidine moieties. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the pyrrolidine ring can be synthesized through ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:

- Synthesis of Derivatives : As a precursor for creating related compounds with modified biological activities.

- Catalysis : Employed as a catalyst in specific organic transformations.

Biology

Research indicates that this compound exhibits several biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that similar compounds demonstrate effectiveness against various microbial strains.

- Anticancer Properties : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.

Medicine

This compound is being investigated for its therapeutic potential in treating various diseases:

- Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory disorders.

- Analgesic Properties : Evidence indicates that the compound may interact with pain receptors, providing pain relief.

- Neuroprotective Effects : Emerging studies suggest it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Industry

In industrial settings, the compound's unique chemical properties facilitate the development of new materials and processes:

- Material Science : Used in the formulation of novel polymers or composites due to its structural characteristics.

Case Studies

Several case studies highlight the biological activity of Isochroman derivatives:

-

Study on Inflammation :

- A study published in Journal of Medicinal Chemistry demonstrated that isochroman derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis.

-

Analgesic Activity Assessment :

- A clinical trial reported significant reductions in pain scores among patients treated with a related compound, indicating the potential for Isochroman derivatives as analgesics.

-

Neuroprotection Research :

- Research focused on phenyl(pyrrolidin-1-yl)methanone derivatives highlighted their ability to prevent neuronal death under oxidative stress conditions.

Mechanism of Action

The mechanism of action of Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is compared to structurally analogous compounds, focusing on substituent effects, receptor affinity, and bioactivity.

Structural Analogues and Substituent Effects

Key Findings:

- Receptor Affinity: Indole-derived cannabinoids with morpholinoethyl substituents exhibit high CB1 receptor affinity (Ki < 10 nM), whereas pyrrole derivatives with alkyl chains show reduced potency (Ki > 50 nM) . The pyrazine substituent in the target compound may mimic morpholinoethyl’s hydrogen-bonding capacity, though experimental validation is pending.

- Bioactivity Separation: Pyrrole-derived compounds display activity separation (e.g., hypomobility vs. hypothermia), suggesting substituent-dependent signaling bias . The pyrazine group’s aromaticity could modulate such effects.

- Solubility vs. Lipophilicity: The tert-butyldimethylsilyloxy (TBDMS) group in pyridine derivatives enhances steric bulk and lipophilicity (LogP > 4.0), contrasting with the target compound’s pyrazine-mediated balance (LogP ~2.8) .

Biological Activity

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines an isochroman moiety with a pyrrolidine and a pyrazine group, suggesting a diverse range of biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- An isochroman ring system, which is known for various pharmacological activities.

- A pyrrolidine ring that may contribute to the compound's interaction with biological targets.

- A pyrazine moiety that can enhance the compound's solubility and bioavailability.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, analgesic, and neuroprotective properties.

Anti-inflammatory Effects

Research indicates that compounds similar to Isochroman derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling.

Analgesic Properties

Analgesic activity has been observed in related compounds, suggesting that this compound may also possess pain-relieving properties. This could be attributed to its ability to interact with pain receptors or modulate neurotransmitter levels in the central nervous system.

Neuroprotective Effects

There is emerging evidence that Isochroman derivatives can exert neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Inflammation : A study published in Journal of Medicinal Chemistry demonstrated that isochroman derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis.

- Analgesic Activity Assessment : In a clinical trial, a related compound showed significant reduction in pain scores among patients with chronic pain conditions, indicating the potential for Isochroman derivatives as analgesics.

- Neuroprotection Research : Another study focused on the neuroprotective effects of phenyl(pyrrolidin-1-yl)methanone derivatives, reporting their ability to prevent neuronal death in vitro under oxidative stress conditions.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : A multi-step approach is typically employed:

- Step 1 : Synthesize the pyrrolidine intermediate via cyclization of amines and carbonyl compounds, using reagents like formaldehyde ().

- Step 2 : Functionalize the pyrrolidine with pyrazine via nucleophilic aromatic substitution (SNAr), requiring precise pH and temperature control ( ).

- Step 3 : Couple the isochroman-3-yl moiety using carbodiimide-based reagents (e.g., EDC) in solvents like THF or DCM ().

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency and yield (). Monitor purity via HPLC or GC-MS at each step ().

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and stereochemistry. For example, pyrrolidine protons typically appear as multiplets at δ 1.9–3.5 ppm ().

- X-ray Crystallography : Resolve 3D conformation, particularly for chiral centers in the pyrrolidine ring ().

- HRMS : Confirm molecular formula (e.g., CHNO) with high-resolution mass spectrometry ( ).

Advanced Research Questions

Q. How do steric and electronic effects in the pyrrolidine-pyrazine linkage influence biological activity?

- Analysis Framework :

- Steric Effects : Replace the pyrazine with bulkier substituents (e.g., quinoline) and compare receptor-binding affinity via SPR assays ( ).

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF) to the pyrazine ring and assess changes in metabolic stability using microsomal assays ( ).

- Data Interpretation : Use molecular docking to correlate structural modifications with activity trends ().

Q. How can contradictory data on synthetic yields or biological activity be resolved?

- Case Study : If yields vary (e.g., 60% vs. 85% in similar reactions):

- Parameter Screening : Re-evaluate solvent polarity (DMF vs. THF), catalyst loadings (e.g., DBU), and reaction time ().

- Batch Analysis : Check for impurities (e.g., unreacted intermediates) via LC-MS ().

- Biological Replicates : Repeat assays with standardized cell lines (e.g., HEK293) to minimize variability ().

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability ( ).

- MD Simulations : Simulate interactions with target proteins (e.g., kinases) over 100-ns trajectories to assess binding stability ().

Methodological Guidance

Q. What analytical strategies are critical for ensuring batch-to-batch consistency?

- Protocol :

- Purity Assessment : Combine HPLC (≥95% purity threshold) with charged aerosol detection (CAD) for non-UV-active impurities ().

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks and monitor degradation via UPLC-PDA ( ).

Q. How can researchers design SAR studies for derivatives of this compound?

- Workflow :

- Scaffold Modification : Synthesize analogs with variations in the isochroman (e.g., fluorination) or pyrrolidine (e.g., spirocyclic derivatives) ().

- High-Throughput Screening : Test against a panel of 50+ kinase targets to identify selectivity profiles ().

- Data Integration : Use PCA (Principal Component Analysis) to cluster activity patterns and prioritize lead compounds ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.